molecular formula C11H11N3O7 B13742449 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one CAS No. 28190-63-8

5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one

Katalognummer: B13742449
CAS-Nummer: 28190-63-8
Molekulargewicht: 297.22 g/mol
InChI-Schlüssel: FQIRKUCWLRHXIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one is a chemical compound with the molecular formula C₁₁H₁₁N₃O₇. It is characterized by the presence of nitro groups and a phenyl ring, which contribute to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one typically involves nitration reactions. One common method includes the nitration of 5-(3-nitrophenyl)pentan-2-one using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amine derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions, leading to a variety of substituted products.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas (for reduction), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one include other nitro-substituted phenyl derivatives. These compounds share similar chemical properties but differ in their specific functional groups and reactivity. For example:

    5,5-Dinitro-5-(4-nitrophenyl)pentan-2-one: Similar structure but with a different position of the nitro group on the phenyl ring.

    5,5-Dinitro-5-(2-nitrophenyl)pentan-2-one: Another isomer with the nitro group in a different position.

Eigenschaften

CAS-Nummer

28190-63-8

Molekularformel

C11H11N3O7

Molekulargewicht

297.22 g/mol

IUPAC-Name

5,5-dinitro-5-(3-nitrophenyl)pentan-2-one

InChI

InChI=1S/C11H11N3O7/c1-8(15)5-6-11(13(18)19,14(20)21)9-3-2-4-10(7-9)12(16)17/h2-4,7H,5-6H2,1H3

InChI-Schlüssel

FQIRKUCWLRHXIU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC(C1=CC(=CC=C1)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.